[(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Overview
Description
[(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acetylation and methoxylation reactions. The starting materials often include monosaccharides or other carbohydrate derivatives, which undergo a series of chemical transformations to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like alkyl halides or acyl chlorides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution may result in the formation of esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of carbohydrate metabolism and enzyme interactions. Its structural similarity to natural sugars allows researchers to investigate the mechanisms of glycosylation and other biochemical processes.
Medicine
In medicine, this compound may have potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological molecules makes it a valuable compound for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals, such as flavorings, fragrances, and polymers. Its unique properties make it suitable for various industrial applications, including the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various biological effects, depending on the context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate
- [(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2R,3R,4R,5S,6S)-2-(乙酰氧基甲基)-6-(4-氯-3-(4-乙氧基苄基)苯基)四氢-2H-吡喃-3,4,5-三乙酸酯
Uniqueness
This compound is unique due to its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-12(21)25-11-16-17(27-13(2)22)18(26-10-15-8-6-5-7-9-15)19(28-14(3)23)20(24-4)29-16/h5-9,16-20H,10-11H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKIXWPNUCSKEQ-LCWAXJCOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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